![molecular formula C8H3N3O2 B1610772 4-Nitroisophthalonitrile CAS No. 52054-41-8](/img/structure/B1610772.png)
4-Nitroisophthalonitrile
Overview
Description
4-Nitroisophthalonitrile (4-NIN) is a nitrile compound that has been researched for its potential applications in various scientific fields. 4-NIN is an organic compound that consists of a nitrile group linked to a benzene ring. It is a yellow crystalline solid that is soluble in water, alcohols, and other organic solvents. 4-NIN can be synthesized in several ways, including the aldol condensation reaction and the nitration of isophthalonitrile. It has been used in scientific research applications such as drug synthesis, chemical synthesis, and biochemistry. In addition, 4-NIN has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Scientific Research Applications
Catalytic Reduction
4-Nitrophenol (4-NP) is often used in the study of catalytic reduction processes . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . This process is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .
Photocatalytic Reduction
Photocatalytic reduction of hazardous 4-NP by nano-sized materials to produce 4-aminophenol (4-AP), which is a commercially valuable product, is a promising alternative . In this context, Ag-doped TiO2 (AT) catalysts were synthesized and showed high activity, reaching about 98% 4-NP reduction within 10 minutes .
Antibacterial Activity
The same Ag-doped TiO2 catalysts used in photocatalytic reduction also exhibited strong antibacterial activity . Tests against Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa revealed that these catalysts can potentially be utilized for the remediation of 4-NP-contaminated water environments .
Dye Degradation
The activity of CeO2/Pd nanocomposites was systematically investigated toward the reduction of 4-NP and organic dyes including methyl blue, rhodamine B, methyl orange, and Congo red . This suggests that 4-NP can be used in the study of dye degradation processes.
Mechanism of Action
Target of Action
Nitrile-containing compounds have been found to enhance binding affinity to various targets in drug design
Mode of Action
It’s known that nitrile-containing compounds can interact with their targets to bring additional benefits, including improved pharmacokinetic profile of parent drugs and reduced drug resistance .
Biochemical Pathways
Nitriles play important roles in nitrogen metabolism, chemical defense against herbivores, predators, and pathogens, and inter- and/or intraspecies communications .
Pharmacokinetics
The compound is sparingly soluble in water (026 g/L at 25°C) , which may influence its bioavailability and distribution.
Result of Action
Nitrile-containing compounds are known to have various effects, including enhanced binding affinity to targets, improved pharmacokinetic profiles, and reduced drug resistance .
Action Environment
The environment can significantly influence the action, efficacy, and stability of 4-Nitroisophthalonitrile. For instance, the catalytic reduction of nitrophenols by nanostructured materials, a process in which 4-Nitroisophthalonitrile may be involved, is influenced by factors such as the size and structure of the active nanoparticles, and the functions of diffusion to control catalytic activity .
properties
IUPAC Name |
4-nitrobenzene-1,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3N3O2/c9-4-6-1-2-8(11(12)13)7(3-6)5-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINJSPZPARNPQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500603 | |
Record name | 4-Nitrobenzene-1,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitroisophthalonitrile | |
CAS RN |
52054-41-8 | |
Record name | 4-Nitrobenzene-1,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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